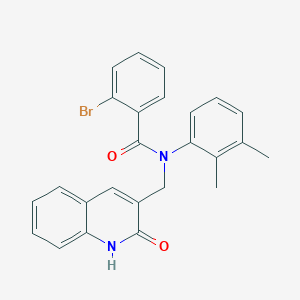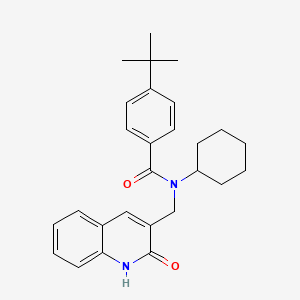
Dimethyl 2,3-dichlorofumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,3-dichlorofumarate is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of dimethyl 2,3-dichlorofumarate is believed to involve the inhibition of enzymes involved in energy metabolism in cancer cells. This leads to a decrease in ATP production and ultimately results in cell death. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
Dimethyl 2,3-dichlorofumarate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in energy metabolism, such as succinate dehydrogenase and fumarate hydratase. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dimethyl 2,3-dichlorofumarate in lab experiments is its ability to inhibit the growth of cancer cells in vitro and in vivo. This makes it a potentially useful compound for studying cancer biology and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving dimethyl 2,3-dichlorofumarate. One area of research could focus on developing new cancer treatments based on this compound. Additionally, further research could be done to explore its potential use in treating neurodegenerative diseases. Finally, more studies could be done to better understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
Dimethyl 2,3-dichlorofumarate can be synthesized using a multi-step process. The first step involves the reaction of fumaryl chloride with dimethylamine to form dimethyl fumarate. The second step involves the reaction of dimethyl fumarate with thionyl chloride to form dimethyl 2,3-dichlorofumarate.
Aplicaciones Científicas De Investigación
Dimethyl 2,3-dichlorofumarate has been used in scientific research for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Dimethyl 2,3-dichlorofumarate can be achieved through the reaction of dimethyl fumarate with thionyl chloride followed by treatment with hydrogen chloride gas.", "Starting Materials": [ "Dimethyl fumarate", "Thionyl chloride", "Hydrogen chloride gas" ], "Reaction": [ "Dimethyl fumarate is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form dimethyl 2,3-dichlorosuccinate.", "The resulting product is then treated with hydrogen chloride gas to form Dimethyl 2,3-dichlorofumarate." ] } | |
Número CAS |
51978-10-0 |
Nombre del producto |
Dimethyl 2,3-dichlorofumarate |
Clave InChI |
YGDFORZEKOJPAN-ONEGZZNKNA-N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



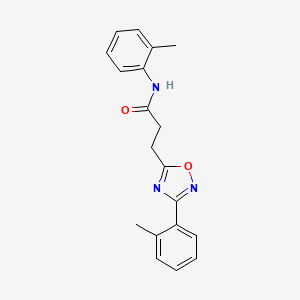
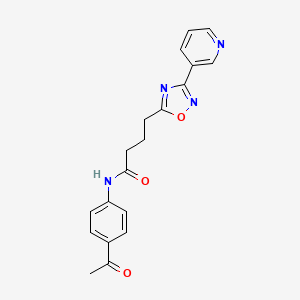
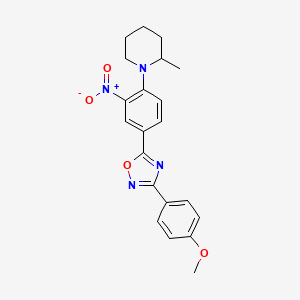
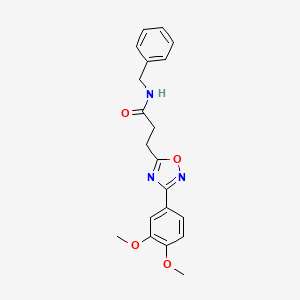
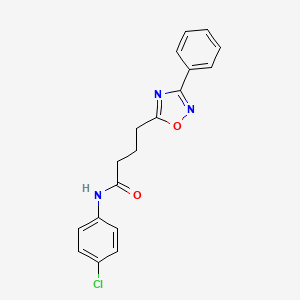
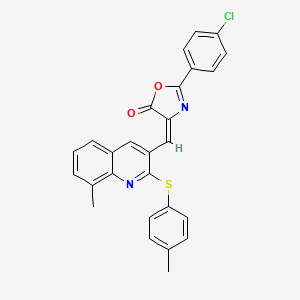
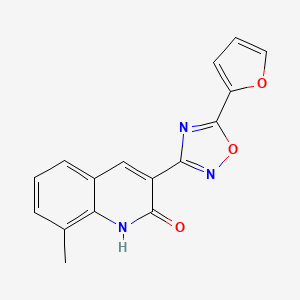
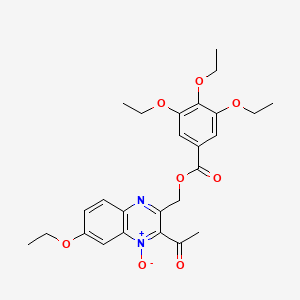
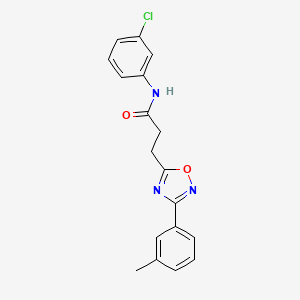
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)
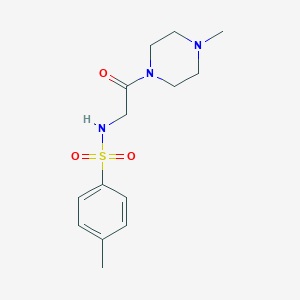
![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)
